molecular formula C16H18N2O4 B2369875 7-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate CAS No. 526190-44-3

7-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate

Cat. No.: B2369875
CAS No.: 526190-44-3
M. Wt: 302.33
InChI Key: XQFQSJWCDHUZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate typically involves the reaction of naphthalene derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

7-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the type of reaction and reagents used.

Scientific Research Applications

7-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different chemical properties.

    tert-Butyl carbamate: Another carbamate compound with distinct applications and reactivity.

Uniqueness

7-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is unique due to its specific structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

[8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-17(2)15(19)21-12-9-8-11-6-5-7-14(13(11)10-12)22-16(20)18(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQSJWCDHUZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=CC=C2OC(=O)N(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.